molecular formula C16H22N2 B116849 5-ethyl-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole CAS No. 209682-64-4

5-ethyl-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole

Cat. No. B116849
M. Wt: 242.36 g/mol
InChI Key: XQBUOODGXPTQOQ-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-ethyl-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole” is a chemical compound. It’s part of a class of compounds known as indoles, which are characterized by a five-membered pyrrolidine ring .

Scientific Research Applications

Nitric Oxide Synthase Inhibition

Research highlights the design, synthesis, and evaluation of 1,5-disubstituted indole derivatives as inhibitors of human nitric oxide synthase (nNOS). These compounds exhibit selective inhibitory activity against the human nNOS isoform, with significant selectivity over endothelial NOS (eNOS) and inducible NOS (iNOS) isoforms. The most potent compound demonstrated an IC50 value of 0.02 μM for human nNOS, showcasing a 96-fold selectivity over eNOS and 850-fold over iNOS (Renton et al., 2011).

Indole Derivative Synthesis

The synthesis of N-substituted derivatives of indole compounds emphasizes the indolization process to introduce amino groups into the benzene ring. This research illustrates the chemical versatility and potential for further functionalization of indole compounds, contributing to the development of new chemical entities (Maklakov et al., 2002).

Chemical Structure and Reactivity

A study on the reaction of a similar indole derivative with pentane-2,4-dione highlights the compound's reactivity, leading to the formation of products that could serve as key intermediates in synthetic organic chemistry. This research provides insights into the compound's structural behavior and potential applications in synthesis (Aghazadeh et al., 2011).

Ligand Binding Affinity

Another application involves the preparation of (R)-3-(N-methylpyrrolidin-2-ylmethyl)-5-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives to study their binding affinity to human 5-HT(1B/1D) ligands. High-affinity ligands were identified, suggesting potential applications in neurological research and drug development (Egle et al., 2003).

properties

IUPAC Name

5-ethyl-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2/c1-3-12-6-7-16-15(9-12)13(11-17-16)10-14-5-4-8-18(14)2/h6-7,9,11,14,17H,3-5,8,10H2,1-2H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQBUOODGXPTQOQ-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)NC=C2CC3CCCN3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC2=C(C=C1)NC=C2C[C@H]3CCCN3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-5-Ethyl-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole

CAS RN

209682-64-4
Record name 1H-Indole, 5-ethyl-3-(((2R)-1-methyl-2-pyrrolidinyl)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209682644
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-INDOLE, 5-ETHYL-3-(((2R)-1-METHYL-2-PYRROLIDINYL)METHYL)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68TX8Z5QGM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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